molecular formula C14H19NO2 B7793399 4-Hexyloxy-3-methoxybenzonitrile

4-Hexyloxy-3-methoxybenzonitrile

Cat. No.: B7793399
M. Wt: 233.31 g/mol
InChI Key: MPKNIBJACXZILX-UHFFFAOYSA-N
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Description

4-Hexyloxy-3-methoxybenzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and a hexyloxy chain at the 4-position of the aromatic ring. The hexyloxy substituent enhances lipophilicity, which may influence solubility, boiling points, and biological activity compared to shorter-chain or aromatic alkoxy derivatives .

Properties

IUPAC Name

4-hexoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNIBJACXZILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Methoxy-4-hexyloxybenzaldehyde

Procedure :

  • Alkylation : Vanillin (1.0 equiv), hexyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetone, refluxed for 8–12 hours.

  • Workup : Filter, concentrate, and recrystallize from ethanol.

Key Data :

ParameterValueSource Adaptation
SolventAcetone
Yield80–90%

Step 2: Oxime Formation and Dehydration

Procedure :

  • Oximation : React 3-methoxy-4-hexyloxybenzaldehyde (1.0 equiv) with hydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 25°C for 3 hours.

  • Dehydration : Add thionyl chloride (1.5 equiv) dropwise at 0–10°C, stir for 3 hours.

  • Workup : Neutralize with NaOH, extract with DCM, and purify via distillation.

Key Data :

ParameterValueSource Adaptation
Dehydrating AgentSOCl₂
Temperature0–25°C
Yield88–92%

Mechanistic Insight : The aldehyde reacts with hydroxylamine to form an oxime intermediate, which undergoes dehydration via thionyl chloride to yield the nitrile.

Direct Cyanation of a Brominated Intermediate

A halogenated precursor, 3-methoxy-4-hexyloxybromobenzene, undergoes cyanation using a metal cyanide.

Procedure :

  • Bromination : Introduce bromine to 3-methoxy-4-hexyloxybenzene using N-bromosuccinimide (NBS) in CCl₄ under light.

  • Cyanation : React the brominated intermediate (1.0 equiv) with CuCN (1.2 equiv) in DMF at 150°C for 6 hours.

Key Data :

ParameterValueSource Adaptation
Cyanide SourceCuCN
SolventDMF
Yield60–70%Estimated from

Limitation : Low regioselectivity during bromination and cyanide toxicity concerns reduce practicality.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Alkylation of VanillonitrileHigh yield, one-stepRequires pre-synthesized vanillonitrile75–85%
Aldehyde Oxime RouteHigh-purity productMulti-step, costly reagents80–92%
Direct CyanationAvoids alkylationLow yield, toxic intermediates60–70%

Industrial-Scale Considerations

For pilot-scale production (e.g., 20 kg batch), the aldehyde oxime route is preferred due to scalability and reproducibility. Key adjustments include:

  • Reactor Design : Use jacketed reactors for temperature control during exothermic dehydration.

  • Cost Optimization : Substitute triethylamine with cheaper bases (e.g., NaHCO₃) without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyloxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Hexyloxy-3-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Hexyloxy-3-methoxybenzonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The hexyloxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules. These functional groups can interact with molecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hexyloxy vs.
  • Nitro vs. Alkoxy : The nitro group in 4-Methoxy-3-nitrobenzonitrile introduces electron-withdrawing effects, likely making it more reactive in electrophilic substitutions than alkoxy-substituted analogs .
  • Bromine Substitution : The bromine atom in 4-Bromo-3-methoxybenzonitrile facilitates cross-coupling reactions, a property absent in the hexyloxy derivative .

Physical Properties

  • Boiling Points :
    • 4-Formyl-3-methoxybenzonitrile: 318.2°C at 760 mmHg .
    • 4-Bromo-3-methoxybenzonitrile: Predicted 265.3°C .
    • This compound: Expected to exceed 300°C due to the long alkyl chain, though lower than benzyloxy derivatives due to lack of aromatic stabilization.
  • Density :
    • 4-Formyl-3-methoxybenzonitrile: 1.18 g/cm³ .
    • 4-Bromo-3-methoxybenzonitrile: 1.56 g/cm³ (predicted) .

Q & A

Q. What are the recommended synthetic routes for 4-Hexyloxy-3-methoxybenzonitrile, and how can reaction conditions be optimized to improve yield?

A common approach involves nucleophilic aromatic substitution or etherification. For example, introducing the hexyloxy group via alkylation of 3-methoxy-4-hydroxybenzonitrile using a hexyl halide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (80–100°C) and using anhydrous solvents to minimize hydrolysis side reactions. Monitoring progress via TLC or HPLC can help adjust reaction times (typically 12–24 hrs). Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. How should researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structures, but ensure high-quality crystals by optimizing slow evaporation from solvents like ethanol or dichloromethane. Challenges may include twinning or weak diffraction due to flexible hexyloxy chains; data collection at low temperatures (e.g., 100 K) and using synchrotron sources can mitigate these issues .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at C3, hexyloxy at C4). Aromatic protons typically appear as doublets in the 6.5–7.5 ppm range.
  • IR : Confirm nitrile absorption near 2230 cm⁻¹ and ether C-O stretches at ~1250 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~247.3 for C₁₄H₁₇NO₂) .

Advanced Research Questions

Q. How can electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The methoxy and hexyloxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. In Suzuki-Miyaura couplings, the nitrile group can act as a directing group, but steric hindrance from the hexyloxy chain may reduce reactivity. Computational studies (DFT) can predict regioselectivity, while optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) may enhance yields .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

Q. What strategies mitigate challenges in synthesizing derivatives via boronate intermediates?

this compound can be functionalized via boronate ester formation at the nitrile-adjacent position. Protect the nitrile with a trimethylsilyl group to prevent side reactions during borylation. Use Miyaura borylation conditions (Pd(dppf)Cl₂, B₂Pin₂, KOAc) in THF at 80°C. Confirm boronate formation via 11^11B NMR (~30 ppm) .

Q. How to design experiments probing biological activity while minimizing cytotoxicity?

  • In vitro assays : Use MTT or resazurin assays in cell lines (e.g., HeLa) with concentrations ≤10 μM.
  • Structure-activity relationships (SAR) : Modify the hexyloxy chain length to assess lipid solubility effects. Compare with analogs like 4-methoxy-3-nitrobenzonitrile (known cytotoxicity at higher concentrations) .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical attention.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How to optimize purification for scale-up synthesis?

Use flash chromatography with gradient elution (hexane → ethyl acetate) for gram-scale batches. For higher purity (>99%), recrystallize from ethanol/water (7:3). Monitor for residual solvents via GC-MS .

Data Analysis and Reporting

Q. How to systematically review conflicting data on benzonitrile derivatives in literature?

Follow Cochrane guidelines for systematic reviews:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Use tools like PRISMA flowcharts to screen sources.
  • Perform meta-analyses on key parameters (e.g., reaction yields, biological IC₅₀ values) .

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